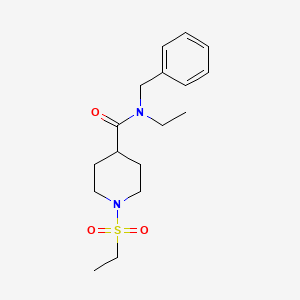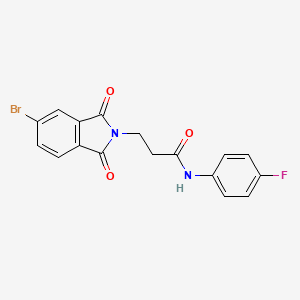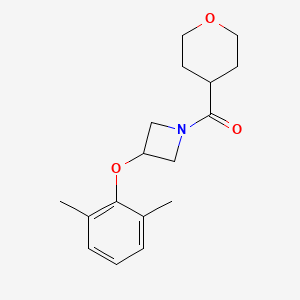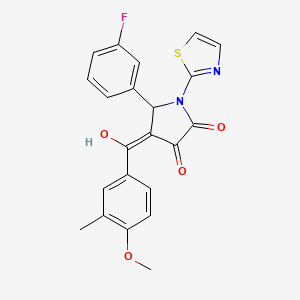![molecular formula C18H13NO3 B5379368 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol (BVQ) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BVQ is a quinoline derivative that contains a benzodioxole moiety and a vinyl group. This compound has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied. In We will also list potential future directions for research on this compound.
作用機序
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol can induce apoptosis in cancer cells and inhibit the growth of various bacterial and viral strains. In vivo studies have shown that 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for research on 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol. One area of interest is the development of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol-based fluorescent probes for the detection of metal ions in biological and environmental samples. Another area of interest is the evaluation of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol and its potential side effects.
合成法
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol can be synthesized through various methods, including the Pd-catalyzed coupling reaction of 2-iodo-4-quinolinol with 2-bromo-1,3-benzodioxole, and the Suzuki-Miyaura coupling reaction of 2-bromo-4-quinolinol with 2-borono-1,3-benzodioxole. These methods have been optimized to produce 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol in high yields and purity.
科学的研究の応用
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been evaluated for its anticancer, antimicrobial, and antiviral activities. In materials science, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of metal-organic frameworks. In analytical chemistry, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been used as a reagent for the determination of various analytes.
特性
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-16-10-13(19-15-4-2-1-3-14(15)16)7-5-12-6-8-17-18(9-12)22-11-21-17/h1-10H,11H2,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICVHBAOKGNLCR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5379298.png)

![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B5379326.png)




![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)
![N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5379364.png)

![(3S)-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5379382.png)